molecular formula C9H17N5O B1216766 1-[Ethyl-(6-hydrazinylpyridazin-3-yl)amino]propan-2-ol CAS No. 70887-18-2

1-[Ethyl-(6-hydrazinylpyridazin-3-yl)amino]propan-2-ol

Cat. No. B1216766
CAS RN: 70887-18-2
M. Wt: 211.26 g/mol
InChI Key: OWMCFGLDBWRVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04581449

Procedure details

A process according to claim 1 in which 7-[ethyl(2-hydroxypropyl)amino]-3-methyl-4-oxo-4H-pyridazino-[6,1-c] [1,2,4]triazine is hydrolyzed in dilute hydrochloric acid and the 3-[ethyl(2-hydroxypropyl)amino]-6-hydrazinopyridazine obtained is acylated with ethyl chlorocarbonate to give ethyl (6-[ethyl(2-hydroxypropyl)amino]-3-pyridazinyl)-hydrazinocarboxylate.
Name
7-[ethyl(2-hydroxypropyl)amino]-3-methyl-4-oxo-4H-pyridazino-[6,1-c] [1,2,4]triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:16][CH:17]([OH:19])[CH3:18])[C:4]1[CH:15]=[CH:14][C:7]2=[N:8][N:9]=C(C)C(=O)[N:6]2[N:5]=1)[CH3:2]>Cl>[CH2:1]([N:3]([CH2:16][CH:17]([OH:19])[CH3:18])[C:4]1[N:5]=[N:6][C:7]([NH:8][NH2:9])=[CH:14][CH:15]=1)[CH3:2]

Inputs

Step One
Name
7-[ethyl(2-hydroxypropyl)amino]-3-methyl-4-oxo-4H-pyridazino-[6,1-c] [1,2,4]triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C1=NN2C(=NN=C(C2=O)C)C=C1)CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C=1N=NC(=CC1)NN)CC(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.